

An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethylantraquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylantraquinone

Cat. No.: B015465

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive examination of the core physical properties of **2,6-Dimethylantraquinone** (CAS No: 3837-38-5).^{[1][2]} As a key scaffold in medicinal chemistry and a building block in the synthesis of advanced materials, a thorough understanding of its physical characteristics is paramount for its effective application. This document consolidates critical data, including physicochemical parameters and spectral properties. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering researchers and drug development professionals a reliable reference for handling and characterizing this compound. The guide emphasizes the causal relationships behind experimental choices, ensuring a deeper understanding of the methodologies presented.

Introduction: The Significance of 2,6-Dimethylantraquinone

2,6-Dimethylantraquinone belongs to the anthraquinone family, a class of aromatic compounds with a distinctive 9,10-dioxoanthracene core structure. The strategic placement of

methyl groups at the 2 and 6 positions significantly influences its electronic properties, solubility, and crystal packing, thereby dictating its behavior in various chemical and biological systems. A precise characterization of its physical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in fields ranging from organic electronics to the development of novel therapeutic agents. This guide is structured to provide both foundational data and the practical knowledge required to validate these properties in a laboratory setting.

Physicochemical Properties

The fundamental physical constants of **2,6-Dimethylantraquinone** define its behavior in a macroscopic sense. These properties are essential for process design, formulation development, and ensuring safe handling and storage.

Core Molecular and Physical Data

A summary of the key physicochemical data for **2,6-Dimethylantraquinone** is presented in Table 1. This data serves as a primary reference for any work involving this compound.

Property	Value	Source(s)
CAS Number	3837-38-5	[1] [2]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[1]
Molecular Weight	236.27 g/mol	[3]
Appearance	Yellow Solid	[3]
Melting Point	238-242 °C	[1]
Boiling Point	338.73 °C (rough estimate)	[1]
Purity	96%	[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient or a key synthetic intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. **2,6-Dimethylantraquinone** is a sparingly soluble compound in many common solvents.

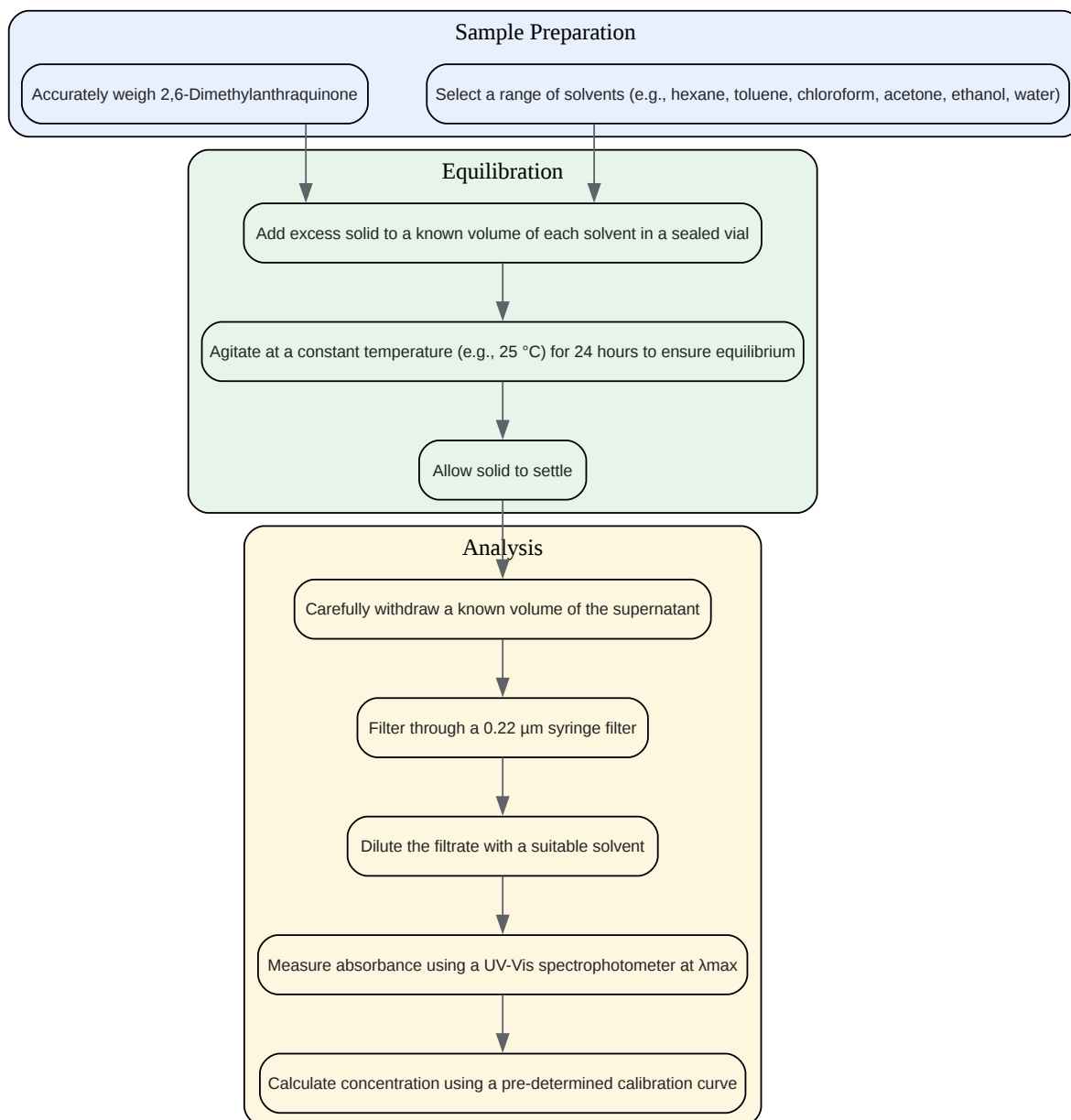
Qualitative Solubility: Initial assessments indicate that **2,6-Dimethylantraquinone** is slightly soluble in chloroform, dichloromethane, and ethyl acetate.^[1] This suggests a preference for moderately polar to nonpolar organic solvents, which is consistent with its largely aromatic and nonpolar molecular structure.

Experimental Protocol for Solubility Determination:

The following protocol outlines a systematic approach to determining the solubility of **2,6-Dimethylantraquinone** in a range of solvents. This method is designed to provide a practical and reproducible assessment of its solubility profile.

Causality of Experimental Choices: This protocol employs a graded solvent polarity approach to systematically probe the intermolecular interactions that govern solubility. Starting with nonpolar solvents and progressing to more polar systems allows for a comprehensive understanding of the compound's solvation thermodynamics. The use of a sensitive analytical technique like UV-Vis spectroscopy for quantification is crucial for accurately determining the solubility of sparingly soluble compounds.

Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **2,6-Dimethylantraquinone**.

Thermal Properties

The thermal behavior of **2,6-Dimethylantraquinone** is a key indicator of its purity and stability.

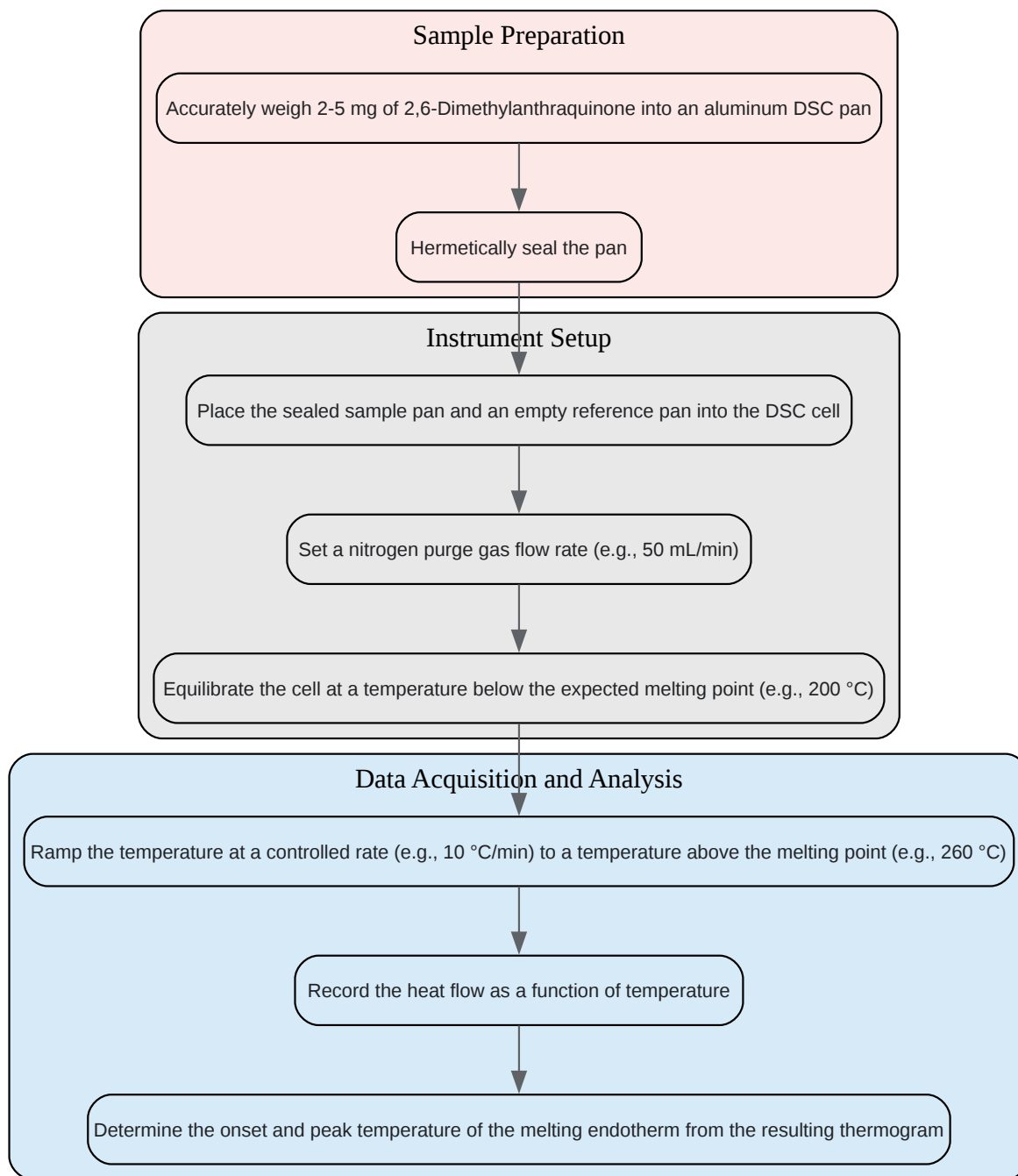
Melting Point: The melting point of **2,6-Dimethylantraquinone** is consistently reported in the range of 238-242 °C.^[1] A sharp melting range is indicative of high purity.

Experimental Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC):

DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion. This protocol provides a standardized approach for the thermal analysis of **2,6-Dimethylantraquinone**.

Causality of Experimental Choices: The use of a hermetically sealed aluminum pan prevents sublimation of the sample during heating, ensuring accurate measurement. A controlled heating rate is employed to allow for thermal equilibrium and precise determination of the onset and peak of the melting endotherm. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

DSC Experimental Workflow



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Caption: Workflow for DSC analysis of **2,6-Dimethylantraquinone**.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecular structure of **2,6-Dimethylantraquinone**, confirming its identity and providing insights into its electronic and vibrational characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

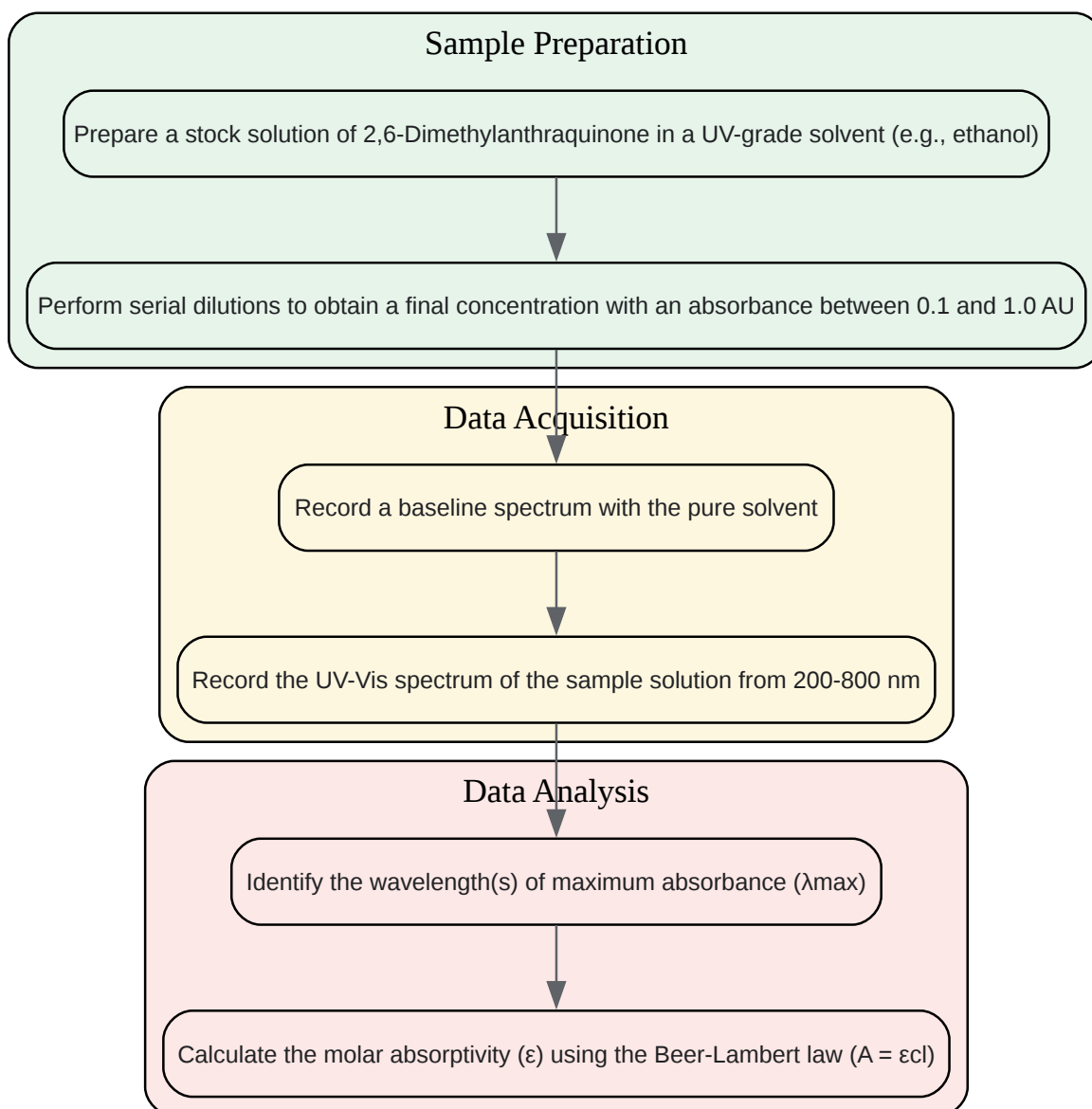
The UV-Vis spectrum of **2,6-Dimethylantraquinone** is characterized by absorptions arising from π - π^* and n - π^* electronic transitions within the conjugated anthraquinone system.

Experimental Protocol for UV-Vis Spectroscopy:

Causality of Experimental Choices: A suitable solvent, such as ethanol or chloroform, is chosen to dissolve the compound without interfering with its electronic absorption bands. The concentration is carefully controlled to ensure that the absorbance falls within the linear range of the Beer-Lambert law, allowing for accurate determination of molar absorptivity.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
Ethanol	Data not available	Data not available
Chloroform	Data not available	Data not available

UV-Vis Spectroscopy Workflow



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Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in **2,6-Dimethylantraquinone**. Key vibrational modes include the C=O stretching of the quinone moiety and C-H stretching and bending of the aromatic rings and methyl groups.

Wavenumber (cm ⁻¹)	Assignment
~1670	C=O stretching (quinone)
~3050	Aromatic C-H stretching
~2920	Methyl C-H stretching
~1590, 1450	Aromatic C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of **2,6-Dimethylantraquinone** provide a detailed map of the carbon-hydrogen framework.

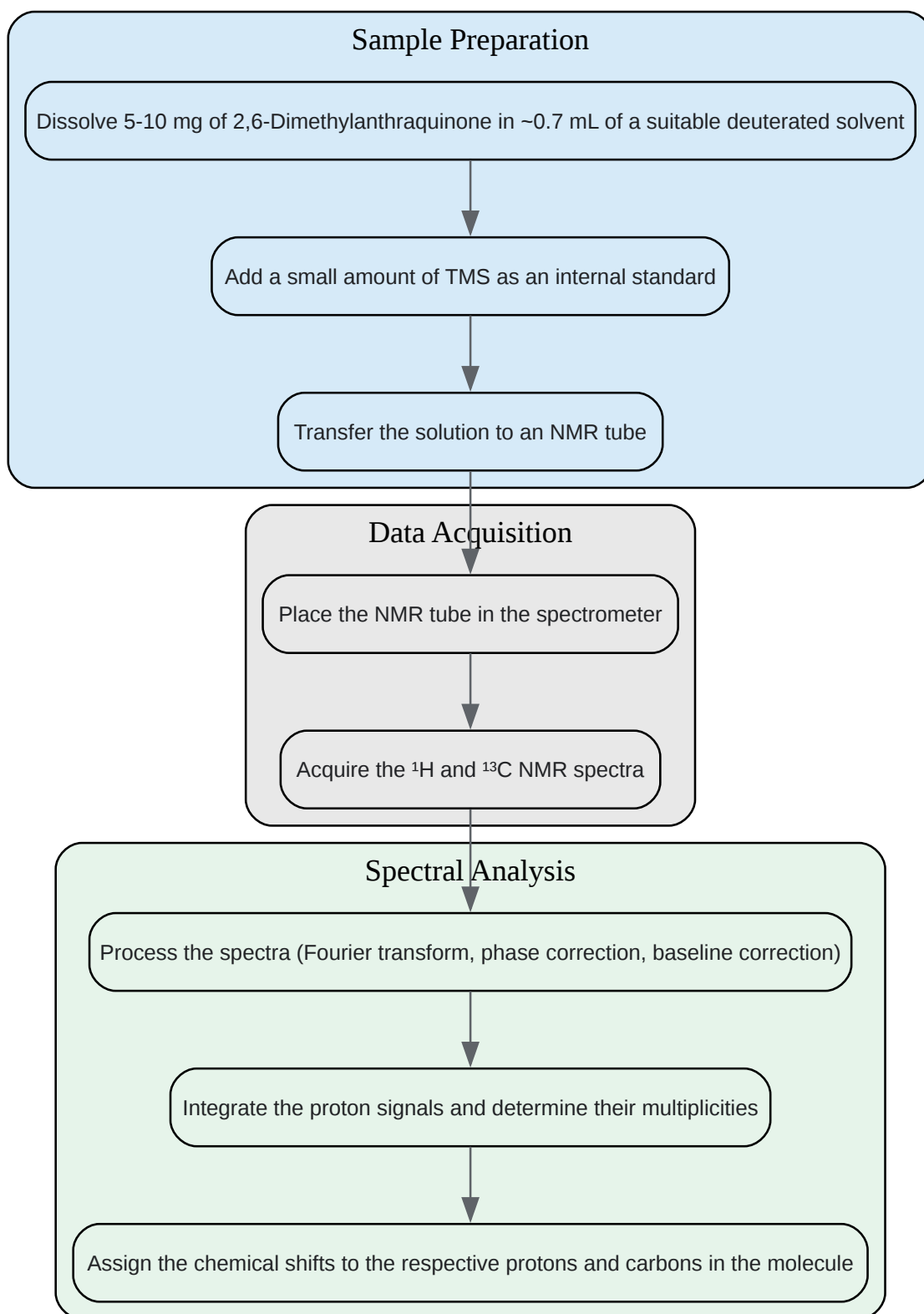
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum for **2,6-Dimethylantraquinone**.[\[2\]](#)

Experimental Protocol for NMR Spectroscopy:

Causality of Experimental Choices: A deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Sample Preparation and Analysis Workflow



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Caption: Workflow for NMR spectroscopic analysis.

Crystal Structure

The arrangement of molecules in the solid state, or its crystal structure, dictates several macroscopic properties, including melting point, solubility, and dissolution rate. While specific crystallographic data for **2,6-Dimethylantraquinone** is not readily available in the public domain, studies on closely related anthraquinone derivatives provide valuable insights. For instance, the crystal structure of 2,6-dimethoxyanthraquinone reveals a planar molecular geometry and a packing arrangement characterized by columnar stacking.^[4] It is plausible that **2,6-Dimethylantraquinone** adopts a similar planar conformation, with intermolecular interactions being dominated by van der Waals forces.

Experimental Protocol for Single-Crystal X-ray Diffraction:

For researchers aiming to elucidate the definitive crystal structure of **2,6-Dimethylantraquinone**, the following protocol for single-crystal X-ray diffraction is recommended.

Causality of Experimental Choices: The slow evaporation of a suitable solvent is a common and effective method for growing high-quality single crystals. The choice of solvent is critical and should be one in which the compound has moderate solubility. The use of a modern diffractometer with a sensitive detector is essential for collecting high-resolution diffraction data.

Safety and Handling

According to the Safety Data Sheet (SDS), **2,6-Dimethylantraquinone** is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.^[1]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.^[1]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[1]
- Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.^[1]

- Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed.[1]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **2,6-Dimethylantraquinone**. By consolidating available data and presenting robust experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding and experimental validation of these properties are fundamental to unlocking the full potential of this versatile molecule in drug discovery and materials science. Further research to obtain and publish high-resolution spectral data and a definitive single-crystal X-ray structure is highly encouraged to complete the physicochemical profile of this important compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethylantraquinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015465#physical-properties-of-2-6-dimethylantraquinone]

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